molecular formula C12H7BrFNO B8485790 (5-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone

(5-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone

Cat. No.: B8485790
M. Wt: 280.09 g/mol
InChI Key: VONQEVAAAAEYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C12H7BrFNO and its molecular weight is 280.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C12H7BrFNO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H

InChI Key

VONQEVAAAAEYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried flask was cooled under argon, then charged with anhydrous THF (40 mL) and 2-bromopyridine (1.76 mL, 18 mmol). Isopropylmagnesium chloride in tetrahydrofuran (2.0 M in THF, 11 mL) was then added dropwise at room temperature. The mixture was then stirred at room temperature for 2 hours, then cooled to 0° C., whereupon a THF solution (5 mL) of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (3.93 g, 15 mmol) was added. The mixture was then allowed to warm to room temperature and stirred for 2 hours. The reaction was quenched with saturated NH4Cl, extracted with EtOAc, washed with 10% HCl, dried over Na2SO4, and purified by column chromatography (gradient 0 to 10% EtOAc/hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=4.6 Hz, 1H), 8.09 (d, J=7.8 Hz, 1H), 7.92 (t, J=7.7 Hz, 1H), 7.79 (dd, J=5.8, 1.4 Hz, 1H), 7.67-7.59 (m, 1H), 7.52 (dd, J=7.4, 4.9 Hz, 1H), 7.04 (t, J=9.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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